molecular formula C18H29NO4 B157366 N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone CAS No. 482598-46-9

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone

Cat. No. B157366
M. Wt: 323.4 g/mol
InChI Key: MGGGOCSKDLGISA-PTZVLDCSSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of homoserine lactone derivatives, specifically (2S,3'R,7'Z)-N-(3'-hydroxy-7'-tetradecenoyl)-homoserine lactone, has been achieved through a protocol that includes catalytic asymmetric hydrogenation and a prophenol–zinc-catalyzed diazo addition to imine reaction. This method allows for the creation of chirality and the synthesis of enantioenriched analogs, which is significant for the production of compounds with specific stereochemical configurations .

Molecular Structure Analysis

The molecular structure of N-(3-oxohexanoyl)-L-homoserine lactone plays a crucial role in its biological activity. This compound has been identified as an autoregulator of carbapenem antibiotic production in Erwinia carotovora. The L-isomer of this molecule, in particular, has been shown to have greater activity in inducing carbapenem production, highlighting the importance of stereochemistry in the function of these molecules .

Chemical Reactions Analysis

Synthetic analogs of homoserine lactone molecules, such as N-(3-oxododecanoyl)-L-homoserine lactone, have been shown to possess immune modulatory activity. Alterations to the structure, such as the length of the acyl side chain and the presence of a 3-oxo or 3-hydroxy group, can significantly affect their ability to suppress immune responses. These findings suggest that homoserine lactone derivatives can be fine-tuned to modulate biological processes, including immune responses .

Physical and Chemical Properties Analysis

The synthesis of tritium-labeled N-(3-oxo-4-hexenoyl) homoserine lactone has been reported, providing a biologically active compound that can be used as an autoinducer for Vibrio fischeri luciferase. The physical and chemical properties of this compound, such as its high-performance liquid chromatography profile and biological activity, are consistent with the non-labeled autoinducer, demonstrating the potential for using isotopically labeled homoserine lactones in biological studies .

Scientific Research Applications

Quantification in Bacterial Biofilms

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone is a significant quorum-sensing signal found in Gram-negative bacteria. Charlton et al. (2000) developed a sensitive method for its quantification using gas chromatography-mass spectrometry. This method was applied to Pseudomonas aeruginosa biofilms, revealing high concentrations in the biofilm, thus highlighting its crucial role in bacterial communication and biofilm formation (Charlton et al., 2000).

Antibody Catalyzed Hydrolysis

De Lamo Marin et al. (2007) explored the antibody-catalyzed hydrolysis of N-(3-oxo-acyl) homoserine lactone. Their study suggests a potential avenue for disrupting bacterial quorum sensing, which could be significant for controlling bacterial infections (De Lamo Marin et al., 2007).

Plant Defense Mechanisms

Schenk et al. (2014) discovered that N-3-oxo-tetradecanoyl-l-homoserine lactone, a closely related molecule, primes plants like Arabidopsis thaliana for enhanced resistance against bacterial pathogens. This finding provides insight into inter-kingdom communication and potential agricultural applications (Schenk et al., 2014).

Antibacterial Agents

Kaufmann et al. (2005) identified that N-(3-oxododecanoyl)-L-homoserine lactone and its degradation product are potent antibacterial agents against Gram-positive bacteria. This discovery underscores the complex role of such molecules in bacterial interactions and potential therapeutic uses (Kaufmann et al., 2005).

Biofilm Formation and Behavior

Xia et al. (2012) investigated the influence of N-(3-oxooxtanoyl)-L-homoserine lactone on biofilm behaviors. Their study showed that certain concentrations of this molecule can increase the growth rate of cells in biofilms, providing insights into biofilm management in various environments (Xia et al., 2012).

Plant Growth Modulation

Pazarlar et al. (2020) demonstrated that N-acyl-homoserine lactones, similar in structure to N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone, modulate plant growth and defense mechanisms. Their findings offer potential strategies for agricultural development and pathogen resistance in plants (Pazarlar et al., 2020).

Future Directions

In a Caenorhabditis elegans tumor-like symptom model, “N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone” significantly suppressed tumor growth through inhibiting the expression of RAS/MAPK pathway genes . This suggests potential future directions in cancer research.

properties

IUPAC Name

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,16H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGGOCSKDLGISA-PTZVLDCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Tobita, K Tsuneto, S Ito… - The Journal of …, 2021 - academic.oup.com
In this study, we investigated the activation of TRPV1 and TRPA1 by N-acyl homoserine lactones, quorum sensing molecules produced by Gram-negative bacteria, and the inhibitory …
Number of citations: 5 academic.oup.com
J Xue, L Chi, P Tu, Y Lai, CW Liu, H Ru… - npj Biofilms and …, 2021 - nature.com
Recent studies suggest that quorum-sensing molecules may play a role in gut microbiota-host crosstalk. However, whether microbiota produces quorum-sensing molecules and …
Number of citations: 16 www.nature.com
X Yin, P Zhao, Y Zhang, M Dou, J Mao, G Zhang, Y Su… - 2020 - papers.ssrn.com
Background: Gut microbiota and its metabolites can influence brain function and related behaviors. Trimethylamine N-oxide (TMAO), an indirect metabolite of gut microbiota, has been …
Number of citations: 0 papers.ssrn.com

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